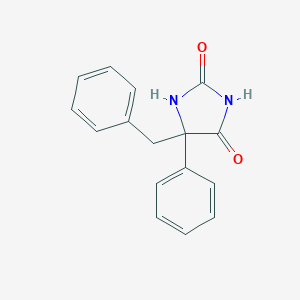

5-Benzyl-5-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLQPKUEVLGNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283091 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4927-43-9 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Structural Elucidation, and Therapeutic Potential

Introduction: The Significance of the 5,5-Disubstituted Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure, featuring hydrogen bond donors and acceptors, provides an ideal framework for the spatial orientation of substituents to interact with various biological targets.[1] When substituted at the C5 position with two different lipophilic groups, such as in 5-Benzyl-5-phenylimidazolidine-2,4-dione, these compounds often exhibit significant biological activities, most notably as anticonvulsant and anticancer agents.[2] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, structural characterization, and exploring its therapeutic potential based on the well-established pharmacology of its structural class.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central five-membered hydantoin ring with a benzyl and a phenyl group attached to the same carbon atom (C5). This creates a quaternary, non-chiral center.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [3] |

| Molecular Weight | 266.29 g/mol | [3] |

| SMILES Notation | C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | [3] |

| CAS Number | 4927-43-9 |

Synthesis of this compound: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[4] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate. For the synthesis of this compound, the starting ketone is benzyl phenyl ketone.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through several key steps:

-

Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

-

Aminonitrile Formation: The cyanohydrin then reacts with ammonia, derived from ammonium carbonate, to form an aminonitrile.

-

Cyclization and Rearrangement: The aminonitrile undergoes cyclization with carbon dioxide, also from ammonium carbonate, to form a carbamic acid intermediate which then cyclizes and rearranges to the final hydantoin product.

Experimental Protocol: A Representative Synthesis of a 5-Substituted-5-Benzyl Hydantoin

Materials:

-

Benzylacetone (Phenylacetone)

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzylacetone in a 1:1 mixture of ethanol and water.

-

Add sodium cyanide and ammonium carbonate to the solution.

-

Heat the reaction mixture at 60°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the crude product by filtration.

-

Recrystallize the crude product from 50% ethanol to obtain pure 5-methyl-5-benzyl hydantoin.

Expected Yield: Approximately 70%[4]

Caption: General workflow for the synthesis of this compound.

Structural Elucidation through Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide representative data based on the analysis of closely related 5,5-disubstituted hydantoins.[4][5]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet | Phenyl and Benzyl rings |

| Benzyl CH₂ | ~3.0 - 3.3 | Singlet | -CH₂-Ph |

| NH Protons | ~8.0 and ~10.5 | Singlet | N1-H and N3-H |

| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl C=O | ~177 and ~156 | C4=O and C2=O | |

| Aromatic Carbons | ~125 - 138 | Phenyl and Benzyl rings | |

| Quaternary Carbon | ~64 | C5 | |

| Benzyl CH₂ | ~38 | -CH₂-Ph |

Data is representative for 5,5-disubstituted hydantoins and adapted from literature values for similar compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Representative IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 - 3300 | N-H Stretch | Amide (Hydantoin ring) |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~1710 and ~1770 | C=O Stretch | Carbonyl (Hydantoin ring) |

| ~1450 - 1600 | C=C Stretch | Aromatic |

Data is representative for 5,5-disubstituted hydantoins.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Representative Mass Spectrometry Data

| m/z Value | Interpretation |

| ~266 | [M]⁺ (Molecular Ion) |

| ~193 | Loss of Benzyl radical |

| ~180 | Further fragmentation |

| ~104 | Toluene fragment |

| ~77 | Phenyl fragment |

Fragmentation pattern is predicted based on the structure and data from similar compounds.[5]

Potential Biological Activities and Mechanisms of Action

The 5,5-disubstituted hydantoin scaffold is a well-established pharmacophore with a range of biological activities. The primary therapeutic areas of interest for these compounds are epilepsy and cancer.

Anticonvulsant Activity

Many 5,5-disubstituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), are potent anticonvulsant drugs.[2] Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1] By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity. It is highly probable that this compound would exhibit a similar mechanism of action.

Caption: Proposed mechanism of anticonvulsant activity via sodium channel blockade.

Anticancer Activity

Recent research has highlighted the anticancer potential of 5,5-disubstituted hydantoin derivatives.[7] Their mechanism of action in cancer is often multifactorial and can include:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Some hydantoin derivatives have been shown to inhibit the activity of RTKs such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[8]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: They can halt the cell cycle, preventing cancer cells from dividing and proliferating.

-

Anti-invasive and Anti-migratory Effects: Some derivatives have been shown to reduce the ability of cancer cells to invade surrounding tissues and metastasize.[7]

Given the structural similarities to known anticancer hydantoins, this compound is a promising candidate for further investigation as an anticancer agent.

Conclusion and Future Directions

This compound is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is readily achievable through the robust Bucherer-Bergs reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the extensive research into the 5,5-disubstituted hydantoin class of compounds, it holds considerable promise as a lead compound for the development of novel anticonvulsant and anticancer therapies. Future research should focus on the specific synthesis and biological evaluation of this compound to elucidate its precise pharmacological profile and to explore the potential for further structural modifications to enhance its therapeutic efficacy and selectivity.

References

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.

- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.

- Phenylhydantoin. PubChem.

- 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. ACS Publications.

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC.

- 5,5-Diphenylhydantoin, 3-acetyl-. PubChem.

- (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity. ResearchGate.

- Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry.

- Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate.

- Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.

- N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.

- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC.

- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI.

- 2,4-Imidazolidinedione, 1,3-dimethyl-5,5-diphenyl-. NIST WebBook.

- 1H NMR Chemical Shifts. Organic Chemistry Data.

- Hydantoin, 5-benzylidene-2-thio-. NIST WebBook.

- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed.

- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.

- 5-Benzyl-hydantoin. SpectraBase.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Solved Tabulate IR Spectra for 5,5-Diphenylhydantoin. Chegg.com.

- Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Pharmacie - UCL-Bruxelles, Belgique.

- Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed.

- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate.

Sources

- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (4927-43-9) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solved Tabulate IR Spectra for 5,5-Diphenylhydantoin, | Chegg.com [chegg.com]

- 7. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Structurally analogous to the widely-used anticonvulsant drug Phenytoin, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies, with a primary focus on the Bucherer-Bergs multicomponent reaction. Furthermore, it explores the biological significance and therapeutic potential, particularly concerning its predicted anticonvulsant and emerging anti-tumor activities, grounded in the extensive research on related hydantoin scaffolds. Detailed experimental protocols, analytical characterization techniques, and mechanistic diagrams are provided to serve as a practical resource for scientists engaged in the synthesis, evaluation, and application of this and similar bioactive molecules.

Nomenclature and Chemical Identity

The systematic identification of a compound is critical for unambiguous scientific communication. This compound is identified by several names and chemical codes across various databases and regulatory bodies.

The core structure is the imidazolidine-2,4-dione ring, a saturated five-membered heterocycle with two carbonyl groups at positions 2 and 4. This specific derivative is distinguished by the presence of both a benzyl group and a phenyl group attached to the carbon at position 5, creating a quaternary stereocenter.[1]

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonym | 5-Benzyl-5-phenylhydantoin |

| CAS Number | 4927-43-9 |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| InChI Key | ITLQPKUEVLGNAG-UHFFFAOYSA-N[1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="NH", pos="0,1.5!"]; C2 [label="O", pos="-1.3,0.75!"]; C2_C [label="", shape=point, pos="-0.75,0.75!"]; N3 [label="NH", pos="0,-0.1!"]; C4 [label="O", pos="1.3,0.75!"]; C4_C [label="", shape=point, pos="0.75,0.75!"]; C5 [label="C", pos="0,-1.5!"]; Phenyl [label="Phenyl", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-2.5!"]; Benzyl [label="Benzyl", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-2.5!"];

// Draw the hydantoin ring N1 -- C2_C [label=""]; C2_C -- N3 [label=""]; N3 -- C4_C [label=""]; C4_C -- C5 [label=""]; C5 -- N1 [label=""];

// Double bonds for carbonyls C2_C -- C2 [style=bold, len=0.5]; C4_C -- C4 [style=bold, len=0.5];

// Substituents on C5 C5 -- Phenyl; C5 -- Benzyl; }

Figure 1: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and bioavailability.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 266.29 g/mol | [1] |

| Hydrogen Bond Donors | 2 (from NH groups) | [1] |

| Hydrogen Bond Acceptors | 2 (from C=O groups) | [1] |

| Topological Polar Surface Area | 58.2 Ų | [2][3] |

| LogP (Predicted) | ~2.7 | [3] |

Synthesis and Manufacturing

The synthesis of 5,5-disubstituted hydantoins is most classically achieved via the Bucherer-Bergs reaction, a robust and versatile multicomponent synthesis.[4][5] This method offers an efficient route from readily available starting materials.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone or aldehyde, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide) to form the hydantoin ring system.[4][6] For the synthesis of 5-Benzyl-5-phenylhydantoin, the starting ketone is 1,2-diphenylacetone (also known as deoxybenzoin).

The reaction proceeds through the initial formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the stable hydantoin product.[6]

Figure 2: General workflow for the Bucherer-Bergs synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 5,5-disubstituted hydantoins.[7][8]

Materials:

-

1,2-Diphenylacetone (Deoxybenzoin)

-

Potassium Cyanide (KCN) - EXTREME CAUTION: Highly Toxic

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (95%)

-

Water (Deionized)

-

Hydrochloric Acid (Concentrated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-diphenylacetone (1 equivalent), ammonium carbonate (4 equivalents), and potassium cyanide (2 equivalents). Causality: A molar excess of ammonium carbonate and cyanide is used to drive the reaction equilibrium towards product formation. All manipulations involving cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to dissolve the reagents.

-

Heating: Heat the reaction mixture to reflux (approximately 60-70°C) with constant stirring for 8-24 hours.[4][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to a pH of ~6-7. Causality: Acidification protonates the hydantoin salt, causing the neutral, less soluble product to precipitate out of the aqueous solution. This step also neutralizes any remaining cyanide, but must be done slowly and in a well-ventilated hood to avoid the release of toxic HCN gas.

-

Isolation: Collect the resulting crystalline precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield the pure this compound.

Biological Significance and Therapeutic Potential

The hydantoin scaffold is a privileged structure in medicinal chemistry, most famously represented by the anti-epileptic drug Phenytoin (5,5-diphenylhydantoin).[9][10] The structural similarity of 5-Benzyl-5-phenylhydantoin to Phenytoin strongly suggests its potential as a modulator of neurological targets.

Anticonvulsant Activity

Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[10] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing that underlies seizure activity. Given that a 5-phenyl or other aromatic substituent is considered essential for activity against tonic-clonic seizures, it is highly probable that 5-Benzyl-5-phenylhydantoin shares this mechanism of action.[10] Derivatives of 5-phenylhydantoin are frequently synthesized and evaluated for anticonvulsant properties.[7][11]

Figure 3: Hypothesized mechanism of anticonvulsant action.

Anti-Tumor and Other Activities

Recent research has expanded the therapeutic scope of hydantoin derivatives beyond neurology. Various substituted hydantoins have demonstrated significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[12][13][14] For example, studies on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown dose-dependent anti-proliferative and pro-apoptotic activities against human colon and breast cancer cell lines.[12][15] These compounds were also found to inhibit cell migration and invasion, suggesting a potential role in oncology.[12][15] The activity of these compounds underscores the potential of the 5-benzyl-5-phenylhydantoin scaffold as a template for developing novel chemotherapeutic agents.

Analytical Characterization

The identity and purity of synthesized 5-Benzyl-5-phenylhydantoin must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and benzyl groups (typically in the 7-8 ppm range), the methylene (-CH₂-) protons of the benzyl group, and the two N-H protons of the hydantoin ring (which may be broad and exchangeable).[7][16]

-

¹³C NMR: Will display distinct signals for the two carbonyl carbons (C=O) in the 150-180 ppm region, the quaternary C5 carbon, and the various aromatic and aliphatic carbons.[7]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect strong C=O stretching absorptions for the carbonyl groups (around 1700-1780 cm⁻¹) and N-H stretching bands (around 3100-3300 cm⁻¹).[7][16]

-

Mass Spectrometry (MS): Will be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the calculated mass of 266.29 g/mol .[1]

-

Melting Point (M.p.): A sharp and consistent melting point is a key indicator of purity. For reference, the closely related 5-methyl-5-benzyl hydantoin has a melting point of 228–229 °C.[7]

Conclusion

This compound is a valuable compound for chemical and pharmacological research. Its straightforward synthesis via the Bucherer-Bergs reaction makes it highly accessible. As a close structural analog of Phenytoin, it serves as a compelling candidate for the development of novel anticonvulsant agents. Furthermore, the demonstrated anti-cancer potential of related hydantoin structures opens promising avenues for its investigation in oncological drug discovery. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively synthesize, characterize, and explore the therapeutic applications of this versatile molecule.

References

- Ivanova, Y., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.

- Stevanović, D., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.

- Navarrete-Vazquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.

- PubChem (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information.

- PubChem (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. National Center for Biotechnology Information.

- PubChem (n.d.). 5-(Phenylmethyl)-2,4-imidazolidinedione. National Center for Biotechnology Information.

- Obradović, A., et al. (2020). Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. National Institutes of Health.

- Cimrová, V. & Marek, J. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health.

- Dalkara, S., et al. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed.

- Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI.

- Lopes, I., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.

- Atanasova, M., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.

- Encyclopedia MDPI (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI.

- Konnert, L., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Preprints.org.

- PrepChem.com (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com.

- Ivanova, Y., et al. (2020). Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate.

- Wikipedia (n.d.). Bucherer–Bergs reaction. Wikipedia.

- Shater, A. M. S., & Thabet, H. K. H. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.

- ResearchGate (n.d.). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate.

- Vibzz Lab (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube.

- Semantic Scholar (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.

Sources

- 1. This compound (4927-43-9) for sale [vulcanchem.com]

- 2. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5-Dibenzylimidazolidine-2,4-dione | C17H16N2O2 | CID 234092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Abstract: This technical guide provides a comprehensive overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and key chemical characteristics. Detailed protocols for its synthesis and analytical characterization are presented, grounded in established laboratory techniques. The guide contextualizes the compound's relevance by drawing parallels with structurally related bioactive molecules and explores its potential as a scaffold for drug discovery, particularly in the development of novel anticonvulsant and anticancer agents. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.

Molecular Identity and Structure

This compound is a derivative of hydantoin, also known as imidazolidine-2,4-dione. Its structure is distinguished by the presence of both a benzyl and a phenyl group attached to the fifth carbon position of the heterocyclic ring, creating a unique quaternary carbon center.[1]

Nomenclature and Identifiers

For clarity and cross-referencing in research, the compound is identified by several standard chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4927-43-9[1][2][3] |

| Molecular Formula | C₁₆H₁₄N₂O₂[1] |

| Molecular Weight | 266.29 g/mol [1] |

| InChI | InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)[1] |

| SMILES | C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3[1] |

Core Chemical Structure

The molecule's foundation is the imidazolidine-2,4-dione ring, a pharmacophore present in numerous bioactive compounds.[1] This five-membered ring provides a rigid scaffold containing two amide groups. Key structural features include:

-

Hydrogen Bond Donors: The nitrogen atoms at positions 1 and 3 (N-H groups).[1]

-

Hydrogen Bond Acceptors: The carbonyl oxygens at positions 2 and 4 (C=O groups).[1]

-

Quaternary Stereocenter: The carbon at position 5 (C5) is bonded to four different substituents (a benzyl group, a phenyl group, and two atoms within the ring), making it a chiral center.[1]

Stereochemistry

The C5 carbon atom is a stereogenic center, meaning this compound can exist as a pair of enantiomers: (R)-5-Benzyl-5-phenylimidazolidine-2,4-dione and (S)-5-Benzyl-5-phenylimidazolidine-2,4-dione. The specific stereoisomer can significantly influence biological activity, a critical consideration in drug development.[1] Stereoselective synthesis and evaluation of pure enantiomers are therefore important future research directions.[1]

Physicochemical Properties

The physical properties of the compound are dictated by its hybrid structure, which combines polar (hydantoin ring) and nonpolar (aromatic substituents) features.

| Property | Value / Description | Source |

| Physical State | Expected to be a white to off-white crystalline solid at standard temperature and pressure. | Inferred from related compounds[4] |

| Melting Point | Specific experimental data is not available in the reviewed literature. For comparison, the related compound 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) has a melting point of 295-299 °C. | [5][6] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF, due to the two large lipophilic aromatic groups. | Inferred from structure[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups.

-

The Hydantoin Pharmacophore: The core ring is relatively stable. The N-H protons are weakly acidic and can be deprotonated by a strong base, which is a key step in N-alkylation reactions to produce derivatives.[5] The carbonyl groups can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors.[1]

-

Influence of C5 Substituents: The benzyl and phenyl groups at the C5 position are critical for the molecule's overall properties. They significantly increase lipophilicity, which affects its ability to cross cell membranes.[1] These aromatic rings can also engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins, enhancing binding affinity.[1]

Synthesis and Characterization

The synthesis and verification of this compound are fundamental to its study and application.

Synthetic Pathways

While various methods exist for synthesizing hydantoin rings, a specific route for this compound involves the reaction of a chalcone α,β-epoxide with urea.[7] A generalized conceptual workflow for hydantoin synthesis, such as the Biltz synthesis for the related compound Phenytoin, involves the condensation of a diketone (benzil) with urea in the presence of a base.[8][9]

Analytical Characterization Protocols

A combination of spectroscopic techniques is required to confirm the identity, purity, and structure of the synthesized compound.[1]

Sources

- 1. This compound (4927-43-9) for sale [vulcanchem.com]

- 2. This compound | 4927-43-9 [chemicalbook.com]

- 3. This compound | 4927-43-9 [amp.chemicalbook.com]

- 4. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 5. aensiweb.net [aensiweb.net]

- 6. 5,5-diphenylimidazolidine-2,4-dione [stenutz.eu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. bepls.com [bepls.com]

- 9. sciencescholar.us [sciencescholar.us]

synthesis pathway for 5-Benzyl-5-phenylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a member of the therapeutically significant hydantoin class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with anticonvulsant, antiarrhythmic, and antitumor activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the most effective synthetic pathway. The primary focus is the Bucherer-Bergs reaction, a robust and efficient multicomponent synthesis that is particularly well-suited for producing 5,5-disubstituted hydantoins.[3] We will explore the reaction mechanism, critical process parameters, a detailed experimental protocol, and methods for characterization, providing a complete framework for the successful laboratory-scale synthesis of the title compound.

Introduction to 5,5-Disubstituted Hydantoins

The Hydantoin Scaffold in Medicinal Chemistry

Hydantoins, chemically known as imidazolidine-2,4-diones, are five-membered heterocyclic compounds that have garnered significant interest in pharmaceutical sciences. Their rigid structure and capacity for substitution at the N-1, N-3, and C-5 positions allow for the fine-tuning of physicochemical properties and biological activity.[4] This versatility has led to the development of numerous clinically important drugs, most notably Phenytoin (5,5-diphenylhydantoin), a cornerstone in the treatment of epilepsy.[5][6] The biological activities of hydantoin derivatives are diverse, including applications as anticonvulsants, anti-cancer agents, and anti-HIV drugs.[2][7]

Profile of this compound

This compound (C₁₆H₁₄N₂O₂) is a specific derivative of the hydantoin core, featuring both a benzyl and a phenyl group attached to the C-5 carbon.[8] This creates a quaternary stereocenter, making it a valuable scaffold for structure-based drug design and the exploration of structure-activity relationships.[8] Its synthesis is a key step for creating libraries of related compounds for screening against various therapeutic targets. The most direct and strategically sound method for its preparation is the Bucherer-Bergs reaction, starting from the asymmetrical ketone, benzyl phenyl ketone.[9]

Primary Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, developed by Hans Theodor Bucherer and Walter Bergs, is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone (or aldehyde), a cyanide salt (like KCN or NaCN), and ammonium carbonate.[3][10][11] This method is highly regarded for its operational simplicity, cost-effectiveness, and broad substrate scope.[3][4]

Theoretical Foundation and Mechanistic Insights

The reaction proceeds through a series of well-established steps, beginning with the formation of key intermediates. The causality behind the sequence is critical for understanding process control.

-

Cyanohydrin Formation : The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone (Benzyl Phenyl Ketone). This step is base-catalyzed and forms a cyanohydrin intermediate.[10][12][13]

-

Aminonitrile Formation : Ammonium carbonate in the reaction mixture provides a source of ammonia. The ammonia displaces the hydroxyl group of the cyanohydrin via an Sₙ2 reaction, yielding an α-aminonitrile.[10][14]

-

Carbamic Acid Formation : The amino group of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also generated from the decomposition of ammonium carbonate) to form a cyano-carbamic acid derivative.[11]

-

Intramolecular Cyclization & Rearrangement : The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This unstable intermediate then rearranges, often via an isocyanate, to furnish the final, stable 5,5-disubstituted hydantoin ring.[10][11][15]

Caption: Key mechanistic steps of the Bucherer-Bergs reaction.

Rationale for Precursor Selection

The choice of Benzyl Phenyl Ketone (also known as Deoxybenzoin) as the starting material is dictated by the desired substitution pattern on the final hydantoin. The two organic substituents on the ketone's carbonyl carbon directly translate to the C-5 substituents of the hydantoin ring. Therefore, to obtain a 5-benzyl and 5-phenyl substitution, Benzyl Phenyl Ketone is the requisite precursor.

Critical Reaction Parameters and Their Influence

Optimizing the Bucherer-Bergs reaction requires careful control over several parameters. Each choice is a deliberate step to maximize yield and purity while minimizing side reactions.

| Parameter | Recommended Setting | Rationale & Scientific Justification |

| Reagent Molar Ratio | Ketone : KCN : (NH₄)₂CO₃ ≈ 1 : 1.5 : 1.5 | A slight excess of cyanide and ammonium carbonate ensures the reaction goes to completion.[16] A large excess of cyanide can lead to unwanted side products. The ratio of 1:2:2 is also commonly used.[10] |

| pH Control | ~ 8.0 - 9.0 | This pH range is inherently maintained by the ammonium carbonate buffer system.[10] It is a critical balance: strongly alkaline conditions (>10) can degrade the cyanide reagent, while acidic conditions (<7) hinder the initial nucleophilic attack required for cyanohydrin formation.[10] |

| Temperature | 60 - 100 °C (Reflux) | Heating is necessary to overcome the activation energy for the cyclization and rearrangement steps.[10] Temperatures around 60 °C are often sufficient, though refluxing in aqueous ethanol (around 80-100 °C) can accelerate the reaction.[16] |

| Solvent System | Aqueous Ethanol (e.g., 50% EtOH) | Provides a medium that solubilizes both the organic ketone precursor and the inorganic salts (KCN, (NH₄)₂CO₃). Water is essential for the hydrolysis of ammonium carbonate to generate ammonia and CO₂.[3][16] |

Experimental Protocol: Synthesis via Bucherer-Bergs Reaction

The following protocol is a self-validating system designed for laboratory-scale synthesis. Safety Precaution: This reaction involves potassium or sodium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood. Acidification must be done with extreme care to avoid the generation of lethal HCN gas.

Materials and Reagents

-

Benzyl Phenyl Ketone (Deoxybenzoin)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Caption: A flowchart of the experimental synthesis workflow.

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl Phenyl Ketone (e.g., 0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 120 mL total).[16]

-

Reagent Addition : To this solution, add ammonium carbonate (e.g., 0.15 mol) and potassium cyanide (e.g., 0.15 mol). Caution: Handle cyanide with appropriate safety measures.

-

Heating : Heat the reaction mixture to 60-80 °C with constant stirring. Maintain this temperature for an extended period, typically 24 hours, to ensure the reaction proceeds to completion.[16] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling : After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification

-

Acidification : In a well-ventilated fume hood, carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 6-6.5.[16] This step neutralizes excess base and protonates the hydantoin, causing it to precipitate. Extreme caution is required to prevent the release of HCN gas.

-

Precipitation : Cool the acidified mixture in an ice bath to maximize the precipitation of the crude product.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual inorganic salts.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound as a crystalline solid.[16]

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the phenyl, benzyl, and hydantoin ring protons and carbons.[8]

-

Mass Spectrometry (MS) : Confirms the molecular weight (266.29 g/mol ) and provides fragmentation patterns consistent with the structure.[8]

-

Melting Point (m.p.) : A sharp melting point indicates a high degree of purity.

Data Summary

The following table summarizes the key components and expected outcomes for the synthesis.

| Parameter | Value / Description |

| Starting Material | Benzyl Phenyl Ketone |

| Key Reagents | KCN, (NH₄)₂CO₃ |

| Product | This compound |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| Typical Yield | 60-80% (Varies with conditions) |

| Appearance | White crystalline solid |

Alternative Synthetic Strategies

While the Bucherer-Bergs reaction is highly effective, other methods for synthesizing hydantoins exist. The Biltz Synthesis , for example, involves the condensation of an α-diketone (like benzil) with urea.[5][17] However, this method would yield 5,5-diphenylhydantoin from benzil and is not suitable for creating the unsymmetrically substituted 5-benzyl-5-phenyl product. Other multi-component reactions and tandem amination-arylation strategies have also been developed, but often require more complex starting materials or catalysts.[1][18] For the specific target molecule, the Bucherer-Bergs reaction remains the most direct, efficient, and widely adopted method.

Conclusion

The synthesis of this compound is most reliably achieved through the Bucherer-Bergs reaction. This guide has detailed the mechanistic underpinnings, critical process variables, and a robust experimental protocol necessary for its successful synthesis. By understanding the causality behind each experimental choice—from reagent ratios to pH control—researchers can effectively and safely produce this valuable chemical scaffold. The resulting compound serves as a key building block for further derivatization in medicinal chemistry, enabling the development of novel therapeutic agents.

References

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- Anonymous. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.

- Costantino, L., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-72.

- Němec, S., & Krchňák, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1143.

- Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(11), 3408-3412.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube.

- Enders, D., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227.

- Kolhe, S. V., et al. (2012). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. TSI Journals.

- Atanasova, M., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(19), 6296.

- Shinde, S. N., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.

- PrepChem. (n.d.). Synthesis of 5-benzyl-hydantoin (IV).

- Němec, S., & Krchňák, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1143.

- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.

- Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.

- Thennarasu, S., & Perumal, P. T. (2003). 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione. ResearchGate.

- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.

- PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.

- Asian Journal of Chemistry. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond.

- PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione.

- Doc Brown's Chemistry. (n.d.). Nucleophilic addition of cyanide ion to aldehydes ketones.

- Chemistry LibreTexts. (2019). 11.2.5 Addition of HCN to Aldehydes and Ketones.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bepls.com [bepls.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (4927-43-9) for sale [vulcanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. mdpi.com [mdpi.com]

- 17. sciencescholar.us [sciencescholar.us]

- 18. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05263H [pubs.rsc.org]

The Multifaceted Biological Activities of Imidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin moiety, is a five-membered heterocyclic ring system that has proven to be a remarkably versatile scaffold in the field of medicinal chemistry.[1] Its synthetic tractability and the ability to introduce a wide array of substituents at various positions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] From established antiepileptic drugs like phenytoin to promising new anticancer and antimicrobial agents, the hydantoin core continues to be a focal point for the design and discovery of novel therapeutics.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of imidazolidine-2,4-dione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Anticonvulsant Activity: A Cornerstone of Hydantoin Therapeutics

The most well-established therapeutic application of imidazolidine-2,4-dione derivatives is in the management of epilepsy.[3][4] Phenytoin, a cornerstone in antiepileptic therapy, exemplifies the profound impact of this chemical class on neurology.[4][5] These compounds are particularly effective against partial and tonic-clonic seizures.[5][6]

Mechanism of Action: Stabilization of Voltage-Gated Sodium Channels

The primary mechanism underlying the anticonvulsant effect of many hydantoin derivatives is the modulation of voltage-gated sodium channels in neurons.[7][8] These channels are crucial for the initiation and propagation of action potentials.[8] During a seizure, neurons exhibit high-frequency firing. Hydantoin anticonvulsants, such as phenytoin, selectively bind to the inactivated state of the sodium channel, prolonging this refractory period.[7][9] This action reduces the ability of neurons to fire repetitively at high frequencies, thereby preventing the spread of seizure activity.[7]

Signaling Pathway: Anticonvulsant Action of Hydantoin Derivatives

Caption: Mechanism of anticonvulsant action of imidazolidine-2,4-dione derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the core ring:

-

Position 5: Substitution at the C5 position is critical for activity. The presence of one or two phenyl groups, or other aromatic moieties, is a common feature of potent anticonvulsants like phenytoin.[10] Alkyl substituents at this position can sometimes introduce sedative side effects.[10]

-

Position 3: Substitution at the N3 position can modulate the pharmacokinetic properties and activity profile of the compounds.

-

Position 1: N-methylation can decrease activity against electroshock seizures while potentially increasing efficacy against chemically induced convulsions.[10]

Quantitative Data: Anticonvulsant Potency

The efficacy of anticonvulsant compounds is often evaluated using the Maximal Electroshock (MES) seizure test in animal models, with the median effective dose (ED₅₀) being a key parameter.

| Compound | Animal Model | Route of Administration | MES ED₅₀ (mg/kg) | Reference |

| Phenytoin | Mouse | Oral | 9.5 | [5] (Implied) |

| Mephenytoin | Mouse | Oral | 15 | [11] (Implied) |

| Ethotoin | Mouse | Oral | 45 | [11] (Implied) |

| Compound 19* | Mouse | Intraperitoneal | 26.3 | [12] |

| Compound 23** | Mouse | Intraperitoneal | >100 | [12] |

* 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione ** 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standard procedure for evaluating the anticonvulsant efficacy of test compounds in mice.

1. Animal Preparation:

- Use male albino mice (e.g., CF-1 strain) weighing 18-25g.

- Acclimate the animals to the laboratory environment for at least 3 days before the experiment, with free access to food and water.

- House the animals in a temperature-controlled room with a 12-hour light/dark cycle.[6]

2. Compound Administration:

- Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

- Administer the compound to groups of mice (n=8-10 per group) at various doses via the desired route (e.g., intraperitoneal or oral).

- Include a control group that receives only the vehicle.

- Allow sufficient time for drug absorption before inducing seizures (typically 30-60 minutes for intraperitoneal administration).

3. Seizure Induction:

- Use an electroconvulsive shock apparatus with corneal electrodes.

- Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[13]

- Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

4. Observation and Endpoint:

- Immediately after the stimulus, observe the mouse for the characteristic tonic-clonic seizure pattern.

- The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][13] An animal is considered protected if it does not exhibit this response.

5. Data Analysis:

- Record the number of protected animals in each dose group.

- Calculate the percentage of protection for each dose.

- Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a statistical method such as probit analysis.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

Anticancer Activity: A Promising Frontier for Hydantoin Derivatives

In recent years, imidazolidine-2,4-dione derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[14][15] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[16][17]

Mechanism of Action: Targeting Receptor Tyrosine Kinases and Inducing Apoptosis

A significant number of anticancer hydantoin derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.[16] By blocking the autophosphorylation of these receptors, hydantoin derivatives can disrupt downstream signaling cascades.[17]

Furthermore, many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[16][18] This can be achieved by modulating the levels of pro- and anti-apoptotic proteins, such as Bcl-2, and by triggering cell cycle arrest, often at the G2/M phase.[18]

Signaling Pathway: Anticancer Action of Hydantoin Derivatives

Caption: Anticancer mechanisms involving EGFR/HER2 inhibition and apoptosis induction.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on their substitution patterns:

-

5,5-Diphenyl Substitution: The 5,5-diphenyl moiety is a common feature in many active compounds, providing a rigid scaffold for further functionalization.[16][18]

-

Schiff Base Linkages: The incorporation of hydrazide-hydrazone (Schiff's base) linkers has been a successful strategy to generate potent anticancer agents.[16][18]

-

Aromatic and Heterocyclic Groups: The nature of the aromatic or heterocyclic group attached via the linker significantly influences potency. For instance, a naphthalen-2-yl substitution has shown profound potency against breast cancer cell lines, potentially due to enhanced π–π stacking interactions.[16] Electron-withdrawing groups on a terminal phenyl ring can also enhance activity.[16]

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity is typically assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| Derivative 24* | MCF-7 (Breast) | 4.92 | EGFR, HER2 | [16] |

| HCT-116 (Colon) | 12.83 | EGFR, HER2 | [16] | |

| HePG-2 (Liver) | 9.07 | EGFR, HER2 | [16] | |

| Derivative 13** | MCF-7 (Breast) | 9.58 | EGFR, HER2 | [16] |

| Compound 16*** | A549 (Lung) | >100 | EGFR, VEGFR2 | [17] |

| MDA-MB-231 (Breast) | 59 | EGFR, VEGFR2 | [17] |

* 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(naphthalen-2-ylmethylene)acetohydrazide ** 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(4-(trifluoromethoxy)benzylidene)acetohydrazide *** 5,5-diphenyl-3-((5-fluoro-2-oxoindolin-3-ylidene)amino)imidazolidine-2,4-dione

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the colorimetric MTT assay for assessing the cytotoxic effects of test compounds on adherent cancer cell lines.[14][19]

1. Cell Culture and Seeding:

- Culture cancer cells (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

- Harvest cells in the exponential growth phase using trypsin.

- Determine cell viability and count using a hemocytometer and trypan blue exclusion.

- Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[20]

2. Compound Treatment:

- Prepare a stock solution of the test compound in a suitable solvent like DMSO.

- Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of final concentrations.

- After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the different concentrations of the test compound to the respective wells.

- Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14][19]

- Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium containing MTT.

- Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][20]

- Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

5. Data Analysis:

- Subtract the absorbance of the blank (medium only) from all readings.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The imidazolidine-2,4-dione scaffold is also a source of compounds with significant antimicrobial and antifungal properties.[19][21] These derivatives offer potential new avenues for combating infectious diseases, including those caused by resistant strains.

Mechanism of Action

The exact mechanisms of antimicrobial action for many hydantoin derivatives are still under investigation and can be diverse. Some compounds are thought to interfere with essential cellular processes in microorganisms. For some derivatives targeting Pseudomonas aeruginosa, the mechanism may involve the inhibition of virulence factor production, which is often regulated by quorum sensing.[22][23] This anti-virulence approach represents a promising strategy to disarm pathogens without exerting strong selective pressure for resistance.

Structure-Activity Relationship (SAR)

The antimicrobial activity is influenced by the lipophilicity and the specific substituents on the hydantoin ring.

-

5,5-Disubstitution: The nature of the groups at the C5 position plays a crucial role. A study evaluating a series of 5,5-disubstituted hydantoins found that fused bicyclic derivatives exhibited the highest inhibitory activity.[19][24]

-

Lipophilicity: Increased lipophilicity can sometimes correlate with enhanced antimicrobial activity, likely by facilitating passage through microbial cell membranes.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 5-Alkenyl Hydantoins | Staphylococcus aureus | 250-1000 | [19] |

| Escherichia coli | 500-1000 | [19] | |

| Fused Bicyclic Hydantoins | Staphylococcus aureus | 62.5-250 | [19] |

| Bacillus subtilis | 125-500 | [19] | |

| Imidazoquinoxaline Derivatives | Staphylococcus aureus | 7.8-15.6 | [21] |

| Aspergillus fumigatus | 7.8-31.25 | [21] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of test compounds against bacteria.[5][25]

1. Preparation of Materials:

- Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.

- Culture the test microorganism (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

2. Inoculum Preparation:

- Pick several colonies from the overnight culture and suspend them in sterile saline or broth.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]

3. Serial Dilution in Microplate:

- Dispense 50-100 µL of MHB into each well of a 96-well microtiter plate.[2]

- Add the test compound to the first well of each row and perform a two-fold serial dilution across the plate.

- Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).

4. Inoculation and Incubation:

- Inoculate each well (except the negative control) with the prepared bacterial suspension.

- Seal the plate and incubate at 37°C for 16-24 hours.[25]

5. Determination of MIC:

- After incubation, visually inspect the plate for turbidity (bacterial growth).

- The MIC is the lowest concentration of the compound at which there is no visible growth.[25] The results can also be read using a microplate reader to measure optical density.

Antiviral and Other Biological Activities

Beyond the major areas discussed, imidazolidine-2,4-dione derivatives have demonstrated a range of other important biological activities.

-

Antiviral Activity: Certain hydantoin derivatives have shown inhibitory effects against various viruses, including enteroviruses and vaccinia virus.[1][26] The mechanism of action can be multifaceted; for instance, against enteroviruses, hydantoin has been shown to inhibit both viral RNA synthesis and viral assembly, depending on the concentration.[26] Lipophilic derivatives with cycloalkyl or benzhydryl substituents have often shown better activity.[1]

-

Antidiabetic Activity (PTP1B Inhibition): Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[27][28] Several imidazolidine-2,4-dione derivatives have been identified as selective inhibitors of PTP1B, demonstrating their potential as antidiabetic agents.[27][29]

-

Enzyme Inhibition: Derivatives of this scaffold have also been shown to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.[30]

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold is undeniably a "privileged structure" in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. The established success of hydantoin-based anticonvulsants has paved the way for exploring their potential in other therapeutic areas, with oncology, infectious diseases, and metabolic disorders being particularly promising frontiers.

The continued exploration of structure-activity relationships, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular targets and signaling pathways deepens, the rational design of next-generation imidazolidine-2,4-dione-based therapeutics holds immense potential to address significant unmet medical needs. This guide serves as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of this versatile chemical scaffold.

References

- Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. (1994). J Chem Inf Comput Sci, 34(5), 1162-6. [Link]

- Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. (2004). Journal of Chemical Information and Modeling, 44(4), 1357-1367. [Link]

- Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design, 82(5), 545-552. [Link]

- Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. (2008). Journal of Medicinal Chemistry, 51(23), 7425-7436. [Link]

- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). Molecules, 28(19), 6825. [Link]

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2022). Kragujevac Journal of Science, 44, 57-74. [Link]

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 108-117. [Link]

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023).

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).

- Recent advances in the synthesis and medicinal application of hydantoin. (2024). RSC Medicinal Chemistry. [Link]

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. [Link]

- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI. [Link]

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie, 353(5), e1900352. [Link]

- Minimum Inhibitory Concentration (MIC). (2017). protocols.io. [Link]

- SAR of Hydantoins. (n.d.). CUTM Courseware. [Link]

- How Do Hydantoin Anticonvulsants Work? (2022). RxList. [Link]

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). Science Alert. [Link]

- Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosph

- Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. (2016). Antiviral Research, 133, 106-109. [Link]

- Imidazolidinone and imidazolidine‐2,4‐dione compounds. (2023).

- Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. (2019). Saudi Pharmaceutical Journal, 27(5), 682-693. [Link]

- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2022). Research Journal of Pharmacy and Technology, 15(7), 3291-3296. [Link]

- EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. (2021).

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). Pharmaceuticals, 15(11), 1363. [Link]

- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2024). ChemMedChem. [Link]

- Hydantoin and thiohydantoin derivatives as antiviral drugs. (2013).

- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006). Molecules, 11(11), 837-848. [Link]

- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014). Molecules, 19(12), 20676-20694. [Link]

- (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2022).

- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed. [Link]

- Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (2024). International Journal of Molecular Sciences, 25(12), 6614. [Link]

- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014).

- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

- A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). ChemMedChem, 15(13), 1228-1242. [Link]

- Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. (2020). Bioorganic Chemistry, 101, 104020. [Link]

- Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. (2017).

- Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2024).

- Mechanisms of action of antiviral drugs. (n.d.). EBSCO. [Link]

- Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. (2014).

- PTP1b Inhibition, A Promising Approach for the Treatment of Diabetes Type II. (2018). Current Medicinal Chemistry, 25(3), 348-369. [Link]

- The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. (2009). Epilepsy Research, 84(2-3), 143-152. [Link]

Sources

- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 5. protocols.io [protocols.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 12. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]